molecular formula C9H11N3O3 B12466433 2-(methylamino)-N-(4-nitrophenyl)acetamide

2-(methylamino)-N-(4-nitrophenyl)acetamide

Cat. No.: B12466433
M. Wt: 209.20 g/mol
InChI Key: IROUMQDAFLZIDG-UHFFFAOYSA-N
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Description

2-(methylamino)-N-(4-nitrophenyl)acetamide is an organic compound that features a methylamino group attached to an acetamide backbone, with a nitrophenyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with methylamine and acetic anhydride. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acid catalysts like hydrochloric acid may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various halides or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-(methylamino)-N-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the methylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylamino)-N-(4-chlorophenyl)acetamide
  • 2-(methylamino)-N-(4-methylphenyl)acetamide
  • 2-(methylamino)-N-(4-fluorophenyl)acetamide

Uniqueness

2-(methylamino)-N-(4-nitrophenyl)acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and biological applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

2-(methylamino)-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C9H11N3O3/c1-10-6-9(13)11-7-2-4-8(5-3-7)12(14)15/h2-5,10H,6H2,1H3,(H,11,13)

InChI Key

IROUMQDAFLZIDG-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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